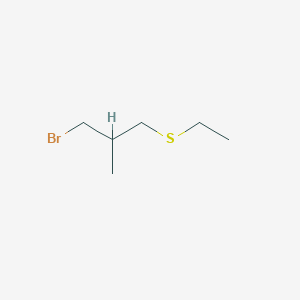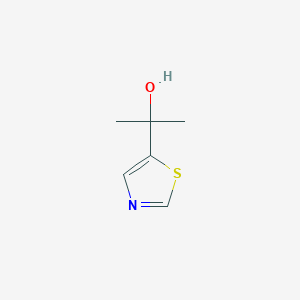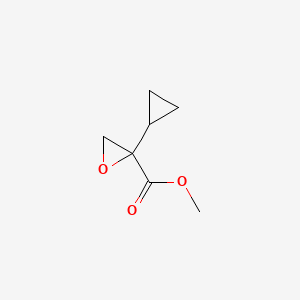
Methyl 2-cyclopropyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyclopropyloxirane-2-carboxylate is an organic compound that features a cyclopropyl group attached to an oxirane ring, which is further connected to a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyclopropyloxirane-2-carboxylate typically involves the reaction of cyclopropylcarbinol with an appropriate oxidizing agent to form the oxirane ring. This is followed by esterification with methanol to yield the final product. The reaction conditions often require the presence of a catalyst, such as a tertiary amine, to facilitate the ring-opening and subsequent esterification processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-cyclopropyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Methyl 2-cyclopropyloxirane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, coatings, and adhesives .
Mécanisme D'action
The mechanism of action of methyl 2-cyclopropyloxirane-2-carboxylate involves the ring-opening of the oxirane group, which can interact with various molecular targets. The carboxylate ester group can participate in esterification and transesterification reactions, further modifying the compound’s activity. The molecular pathways involved include nucleophilic attack on the oxirane ring and subsequent rearrangements .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl oxirane-2-carboxylate: Similar structure but lacks the cyclopropyl group.
Cyclopropylcarbinol: Contains the cyclopropyl group but lacks the oxirane and carboxylate ester functionalities.
2-Cyclopropyloxirane: Contains the cyclopropyl and oxirane groups but lacks the carboxylate ester functionality .
Uniqueness
Methyl 2-cyclopropyloxirane-2-carboxylate is unique due to the combination of the cyclopropyl, oxirane, and carboxylate ester groups in a single molecule
Propriétés
Formule moléculaire |
C7H10O3 |
|---|---|
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
methyl 2-cyclopropyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-9-6(8)7(4-10-7)5-2-3-5/h5H,2-4H2,1H3 |
Clé InChI |
XCXPMOVYRNEEAF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CO1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


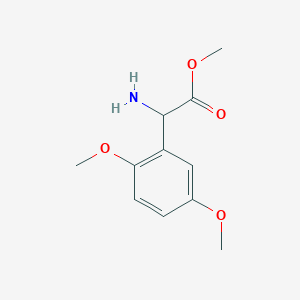
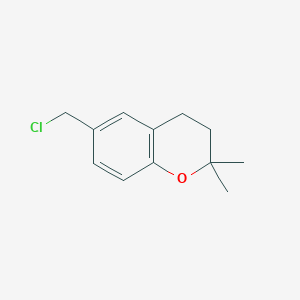
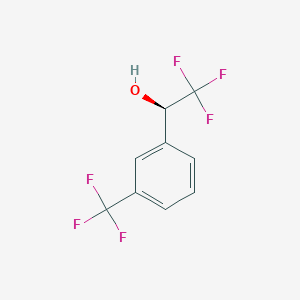
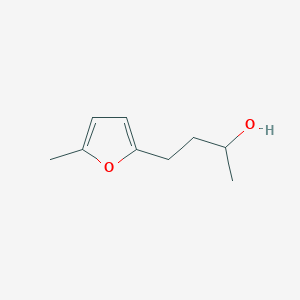
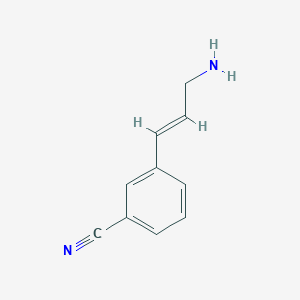
![8-(Bromomethyl)-6-chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepine](/img/structure/B13601366.png)
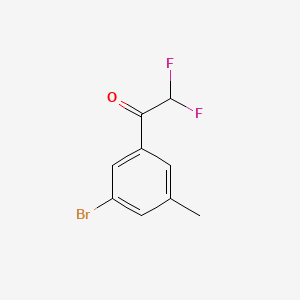

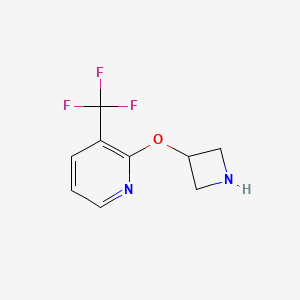
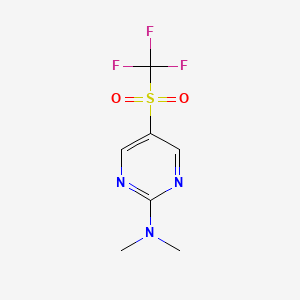
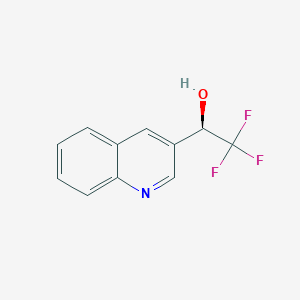
![[3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13601395.png)
